E3 ligase Ligand-Linker Conjugates 6

概要

説明

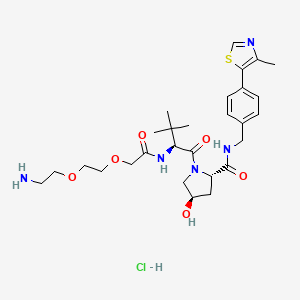

VH032-PEG2-NH2 (塩酸塩)は合成されたE3リガーゼリガンド-リンカーコンジュゲートです。これは、(S、R、S)-AHPCベースのフォンヒッペルリンダウリガンドと2ユニットのポリエチレングリコールリンカーを組み込んでいます。この化合物は、主に細胞内の特定のタンパク質を分解するように設計されたプロテオリシス標的キメラ(PROTAC)の合成に使用されます .

準備方法

合成経路と反応条件

VH032-PEG2-NH2 (塩酸塩)の合成には、いくつかのステップが含まれます。

フォンヒッペルリンダウリガンドの形成: フォンヒッペルリンダウリガンドは、アミド結合形成や保護-脱保護などの化学反応を複数回行うことで合成されます。

ポリエチレングリコールリンカーの付加: ポリエチレングリコールリンカーは、求核置換反応によってフォンヒッペルリンダウリガンドに付加されます。

最終生成物の形成: 最終生成物であるVH032-PEG2-NH2 (塩酸塩)は、中間体を塩酸と反応させて塩酸塩を生成することによって得られます.

工業生産方法

VH032-PEG2-NH2 (塩酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。これには、温度、pH、反応時間のコントロール、高純度試薬と溶媒の使用が含まれます .

化学反応の分析

反応の種類

VH032-PEG2-NH2 (塩酸塩)は、次のようなさまざまな化学反応を起こします。

求核置換反応: ポリエチレングリコールリンカーは、求核置換反応によってフォンヒッペルリンダウリガンドに付加されます。

アミド結合形成: フォンヒッペルリンダウリガンドの形成には、アミド結合形成反応が含まれます.

一般的な試薬と条件

試薬: VH032-PEG2-NH2 (塩酸塩)の合成に使用される一般的な試薬には、塩酸、ポリエチレングリコール、さまざまなアミンとカルボン酸誘導体が含まれます。

主要な生成物

これらの反応によって形成される主要な生成物はVH032-PEG2-NH2 (塩酸塩)であり、これはPROTACの合成に使用されます .

科学研究への応用

VH032-PEG2-NH2 (塩酸塩)は、いくつかの科学研究に応用されています。

化学: 細胞内の特定のタンパク質を分解するように設計されたPROTACの合成における構成要素として使用されます。

生物学: VH032-PEG2-NH2 (塩酸塩)を使用して合成されたPROTACは、タンパク質分解経路とそのさまざまな生物学的プロセスにおける役割を研究するために使用されます。

医学: PROTACは、疾患を引き起こすタンパク質を選択的に分解できるため、がんなどの疾患の治療における可能性のある治療用途があります。

科学的研究の応用

Key Applications

- Targeted Protein Degradation

-

Therapeutic Development

- The conjugates have been utilized in the development of therapeutics targeting specific pathways in diseases such as cancer. For example, conjugates targeting CDK4 and CDK6 have demonstrated significant efficacy in degrading these proteins, which are critical in cell cycle regulation and cancer progression .

-

Biochemical Characterization

- Recent studies have focused on characterizing the biochemical properties of E3 ligase ligand-linker conjugates. Research has shown that variations in linker length can significantly affect the degradation efficiency of targeted proteins, highlighting the importance of optimizing linker design for effective PROTAC development .

- Expanding E3 Ligase Utility

Case Study 1: Cereblon-Mediated Degradation

A study demonstrated that cereblon-mediated PROTACs could effectively degrade ERRα by recruiting E3 ligases to non-traditional binding sites on target proteins. This approach not only improved degradation efficiency but also provided insights into designing new PROTACs for targets lacking known small molecule ligands .

Case Study 2: CDK4/6 Targeting

Research involving this compound showed that conjugating different E3 ligase ligands with palbociclib resulted in enhanced degradation of CDK4/6 proteins. The study emphasized the role of linker structures in achieving preferential degradation profiles, which is crucial for developing targeted therapies against breast cancer .

Comparative Data Table

| E3 Ligase | Target Protein | Linker Type | Degradation Efficiency | Therapeutic Area |

|---|---|---|---|---|

| Cereblon | ERRα | PEG | High | Cancer |

| VHL | CDK4/6 | Alkyl-Chain | Moderate | Cancer |

| KLHDC2 | Various | PEG | Variable | Autoimmunity |

作用機序

VH032-PEG2-NH2 (塩酸塩)は、E3ユビキチンリガーゼ複合体の部分であるフォンヒッペルリンダウタンパク質のリガンドとして作用することで効果を発揮します。この複合体は、特定のタンパク質にプロテアソームによる分解のためのタグ付けを行います。ポリエチレングリコールリンカーにより、この化合物は標的タンパク質をフォンヒッペルリンダウタンパク質に募集することができ、ユビキチン化とそれに続く分解を促進します .

類似化合物の比較

類似化合物

(S、R、S)-AHPC-PEG2-NH2: この化合物は、VH032-PEG2-NH2 (塩酸塩)に似ていますが、塩酸塩を含みません。

VH032-PEG2-NH-BOC: この化合物は、VH032-PEG2-NH2のBoc修飾版であり、PROTACの合成における中間体として使用されます

独自性

VH032-PEG2-NH2 (塩酸塩)は、フォンヒッペルリンダウリガンドとポリエチレングリコールリンカーを組み込んでいるため、標的タンパク質を効果的に分解のために募集することができます。その塩酸塩は、溶解性と安定性を向上させ、さまざまな研究や産業用途に適しています .

類似化合物との比較

Similar Compounds

(S,R,S)-AHPC-PEG2-NH2: This compound is similar to VH032-PEG2-NH2 (hydrochloride) but does not include the hydrochloride salt.

VH032-PEG2-NH-BOC: This compound is a Boc-modified version of VH032-PEG2-NH2, used as an intermediate in the synthesis of PROTACs

Uniqueness

VH032-PEG2-NH2 (hydrochloride) is unique due to its incorporation of the von Hippel-Lindau ligand and polyethylene glycol linker, which allows it to effectively recruit target proteins for degradation. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

生物活性

E3 ligase ligand-linker conjugates, particularly "E3 ligase Ligand-Linker Conjugates 6," represent a significant advancement in the field of targeted protein degradation through the development of proteolysis-targeting chimeras (PROTACs). These compounds harness the cellular ubiquitin-proteasome system to selectively degrade target proteins, offering promising therapeutic avenues for various diseases, including cancer.

E3 ligases play a critical role in the ubiquitination process, which tags proteins for degradation. The mechanism involves the formation of a ternary complex between the target protein, the E3 ligase, and the ligand-linker conjugate. This interaction facilitates the transfer of ubiquitin from an E2 enzyme to the target protein, leading to its subsequent degradation by the proteasome. The efficiency and specificity of this process depend heavily on the choice of E3 ligase and the structural characteristics of the ligand-linker conjugate.

Data Table: Summary of E3 Ligase Ligand-Linker Conjugates

| Conjugate | E3 Ligase | Target Protein | DC50 (nM) | Biological Activity |

|---|---|---|---|---|

| E3 Ligase Ligand-Linker Conjugate 6 | CRBN | Estrogen Receptor | 0.17 | High potency in degrading ER |

| Compound 15a | VHL | CDK4/6 | <10 | Effective degradation observed |

| SNIPER(ER)-87 | IAP | BRD4 | <10 | Reduced tumor growth in vivo |

Case Studies

- CRBN-Based PROTACs : Research has demonstrated that CRBN ligands can effectively induce degradation of estrogen receptors (ERs) with subnanomolar activity. For instance, the compound ERD-308 exhibited a DC50 value of 0.17 nM, outperforming traditional selective ER modulators like Fulvestrant .

- VHL Ligands in CDK Degradation : The application of VHL ligands in conjunction with palbociclib has shown promising results in degrading cyclin-dependent kinases (CDK) with a DC50 value below 10 nM. These studies highlight the importance of linker structures in enhancing degradation efficiency .

- IAP Ligands for Targeting BRD4 : The development of SNIPER(ER)-87, which incorporates IAP ligands, demonstrated significant efficacy in reducing growth in ER-positive human breast tumors in vivo, indicating its potential as a therapeutic agent .

Structural Considerations

The design and optimization of ligand-linker conjugates are critical for their biological activity. Studies have shown that variations in linker length and composition can significantly influence the binding affinity and degradation efficiency of PROTACs. For example, shorter linkers may enhance cellular permeability but could reduce binding efficacy to E3 ligases .

Efficacy Across Different Cell Types

The expression levels of E3 ligases can vary significantly across different cell types, which impacts the effectiveness of PROTACs. Recent findings suggest that utilizing a broader range of E3 ligases may improve selectivity and reduce off-target effects, thereby enhancing therapeutic outcomes .

Resistance Mechanisms

Despite their promise, resistance to PROTACs has been observed, particularly with CRBN and VHL ligands. This resistance is often attributed to mutations in target proteins or alterations in E3 ligase expression levels. Ongoing research aims to identify alternative E3 ligases that may circumvent these challenges and provide more robust therapeutic options .

特性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAOHFUUVWFWJH-ZBXLSASTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42ClN5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。